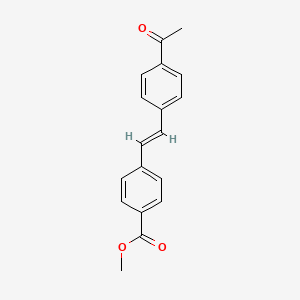
4-Acetyl-4'-carbomethoxystilbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4’-acetyl-4-stilbenecarboxylate is an organic compound with the molecular formula C18H16O3 and a molecular weight of 280.33 g/mol . It belongs to the stilbene family, which is known for its diverse applications in pharmaceuticals and material sciences . This compound is characterized by the presence of a stilbene backbone with an acetyl group and a carboxylate ester group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of Methyl 4’-acetyl-4-stilbenecarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-acetylbenzaldehyde and methyl 4-bromobenzoate.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-acetylbenzaldehyde with methyl 4-bromobenzoate in the presence of a palladium catalyst and a base. This reaction forms the stilbene backbone.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 4’-acetyl-4-stilbenecarboxylate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid or bromine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4’-acetyl-4-stilbenecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying the interactions of stilbene derivatives with biological targets.
Industry: It is used in the production of materials with specific optical properties, such as liquid crystals.
Mechanism of Action
The mechanism of action of Methyl 4’-acetyl-4-stilbenecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The stilbene backbone allows it to bind to specific sites, modulating biological pathways. For example, stilbene derivatives are known to inhibit tyrosine kinases, which play a role in cell signaling and cancer progression . The acetyl and carboxylate groups enhance its binding affinity and specificity.
Comparison with Similar Compounds
Methyl 4’-acetyl-4-stilbenecarboxylate can be compared with other stilbene derivatives such as:
Resveratrol: Known for its antioxidant and anticancer properties.
Pterostilbene: Similar to resveratrol but with better bioavailability.
Combretastatin: A potent anticancer agent with a similar stilbene backbone.
The uniqueness of Methyl 4’-acetyl-4-stilbenecarboxylate lies in its specific functional groups, which provide distinct chemical reactivity and biological activity compared to other stilbene derivatives.
Properties
Molecular Formula |
C18H16O3 |
|---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
methyl 4-[(E)-2-(4-acetylphenyl)ethenyl]benzoate |
InChI |
InChI=1S/C18H16O3/c1-13(19)16-9-5-14(6-10-16)3-4-15-7-11-17(12-8-15)18(20)21-2/h3-12H,1-2H3/b4-3+ |
InChI Key |
CWSWJDRBVQPDCO-ONEGZZNKSA-N |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


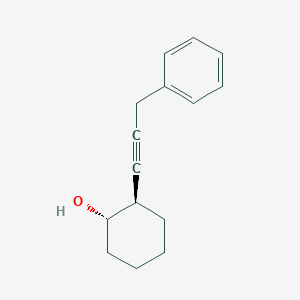
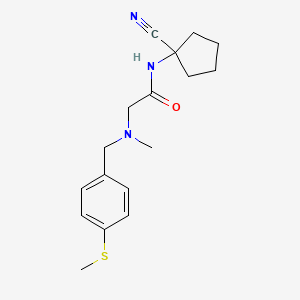
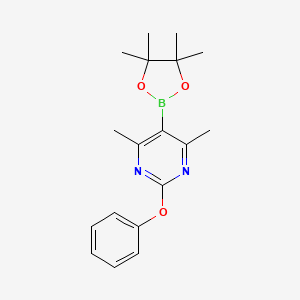
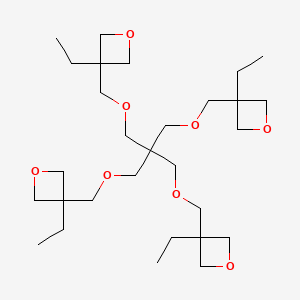
![(3S,4R)-4-{[2-(dimethylamino)ethyl]amino}oxolan-3-ol](/img/structure/B13353027.png)

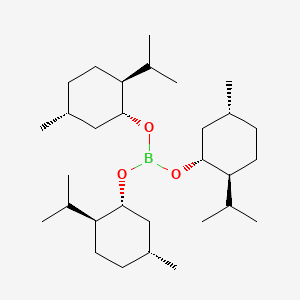
![6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylacrylate](/img/structure/B13353049.png)
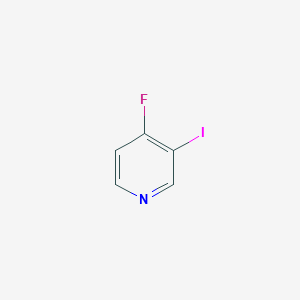
![3-[(Methylsulfanyl)methyl]-6-(naphthalen-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353055.png)
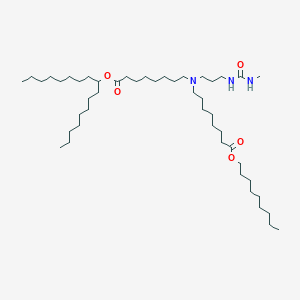
![Benzenesulfonylfluoride, 4-[4-(3-nitrophenoxy)butoxy]-](/img/structure/B13353079.png)
![3-[(Ethylsulfanyl)methyl]-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353091.png)
![1-(3-(Aminomethyl)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B13353101.png)
